(R)-6-Chloro-4-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridazin-3-amine
Description
Properties
IUPAC Name |
6-chloro-4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3FN3O/c1-5(10-6(13)2-3-7(16)11(10)15)20-8-4-9(14)18-19-12(8)17/h2-5H,1H3,(H2,17,19)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIJUUFDXFJAHF-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101148533 | |
| Record name | 6-Chloro-4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370651-29-8 | |
| Record name | 6-Chloro-4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1370651-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-6-Chloro-4-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridazin-3-amine is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a pyridazine core, halogenated aromatic groups, and various functional groups that suggest a capacity for diverse biological interactions. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on current research findings.
Structural Characteristics
The structural formula of this compound includes:
- A pyridazine ring which is essential for its biological activity.
- Chloro and dichlorofluorophenyl substituents that may enhance its interaction with biological targets.
- An ethoxy group that may influence solubility and bioavailability.
Protein Kinase Inhibition
Research indicates that this compound may act as a protein kinase inhibitor . Protein kinases are critical in regulating cellular functions and signaling pathways, making them important targets in cancer therapy. The presence of halogenated groups suggests enhanced binding affinity to kinase active sites, potentially leading to significant antiproliferative effects in cancer cell lines.
Anticancer Potential
Studies on structurally similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance:
- Compounds with similar halogen substitutions demonstrated IC50 values indicating effective inhibition of tumor growth in various cancer models .
- The dichlorophenyl moiety has been highlighted as particularly effective for achieving high biological activity .
The mechanism by which this compound exerts its effects likely involves:
- Binding to the ATP site of protein kinases, preventing substrate phosphorylation.
- Inducing conformational changes in target proteins that disrupt signaling pathways essential for cancer cell survival and proliferation.
In Vitro Studies
In vitro studies have shown that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines such as HCT116 and OVCAR-8. For instance:
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that the combination of chloro and fluoro substituents is optimal for enhancing biological activity. Modifications in these groups can lead to decreased potency .
Comparative Analysis
A comparative analysis table summarizing key findings related to similar compounds is presented below:
| Compound Name | IC50 Value (µM) | Target | Remarks |
|---|---|---|---|
| Compound A | 7.76 | HCT116 | High potency |
| Compound B | 9.76 | OVCAR-8 | Effective against ovarian cancer |
| Compound C | 14.2 | Bcr-Abl | Known inhibitor for leukemia |
Comparison with Similar Compounds
Core Structure and Substituent Variations
The compound’s pyridazine core distinguishes it from pyridine-based analogs (e.g., 6-(3-chloro-4-fluorophenyl)pyridin-3-amine, ). Key structural differences include:
Bioactivity and Functional Implications
- Enantiomeric Specificity : The (R)-enantiomer’s chiral center may confer superior target selectivity compared to racemic mixtures or (S)-forms, as seen in kinase inhibitors like crizotinib .
- Halogen Effects: The 2,6-dichloro-3-fluorophenyl group enhances lipophilicity (logP) and may improve membrane permeability versus mono-halogenated analogs (e.g., 6-(3-chloro-4-fluorophenyl)pyridin-3-amine) .
- Metabolic Stability: Increased halogenation likely reduces oxidative metabolism, extending half-life compared to non-halogenated pyridazines .
Q & A
What are the optimal synthetic routes for (R)-6-Chloro-4-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridazin-3-amine, and how can enantiomeric purity be ensured?
Basic Research Focus : Synthesis methodology and stereochemical control.
Methodological Answer :
- Key Steps :
- Chiral Precursor : Start with (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol (CAS: 877397-65-4), a resolved enantiomer, to ensure the (R)-configuration .
- Etherification : React with 6-chloropyridazin-3-amine under Mitsunobu conditions (e.g., DIAD, PPh₃) to form the ethoxy linkage .
- Purification : Use chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic resolution to achieve >98% enantiomeric excess .
- Advanced Considerations :
- Mechanistic Insights : Monitor reaction intermediates via LC-MS to detect racemization risks during etherification.
- Scale-Up Challenges : Replace Mitsunobu reagents with greener alternatives (e.g., polymer-supported triphenylphosphine) to reduce waste .
How does the stereochemistry of the ethoxy group influence biological activity in kinase inhibition assays?
Basic Research Focus : Structure-activity relationship (SAR) profiling.
Methodological Answer :
- Comparative Assays :
- Advanced SAR Analysis :
- Molecular Docking : Use X-ray crystallography data (PDB: 1RU) to model binding interactions. The (R)-configuration aligns the ethoxy group with hydrophobic pockets in the kinase ATP-binding site .
- Resistance Mutations : Compare activity against ALK L1196M mutants to assess stereochemical dependence .
What analytical techniques are recommended for characterizing degradation products under stressed conditions?
Basic Research Focus : Stability profiling and impurity analysis.
Methodological Answer :
- Forced Degradation :
- Oxidative Stress : Expose to H₂O₂ (3% v/v) at 40°C for 24 hours; monitor hydroxylated derivatives via HPLC-PDA .
- Photolysis : Use ICH Q1B guidelines (UV light, 1.2 million lux-hours) to detect photodegradants .
- Advanced Characterization :
- LC-HRMS : Identify chlorine/fluorine isotopic patterns for fragment assignment (e.g., loss of Cl/F substituents).
- NMR Dynamics : Analyze ¹³C-NMR shifts to track degradation at the pyridazine ring .
How can data contradictions in in vitro vs. in vivo efficacy studies be resolved?
Advanced Research Focus : Translational pharmacology and model selection.
Methodological Answer :
- Discrepancy Sources :
- Mitigation Strategies :
What computational methods are suitable for predicting off-target interactions?
Advanced Research Focus : Toxicity profiling and polypharmacology.
Methodological Answer :
- Virtual Screening :
- Experimental Validation :
- SPR Binding Assays : Confirm predicted off-target hits (e.g., MET or EGFR kinases) .
- Cryo-EM : Resolve binding modes for high-risk targets (e.g., ROS1 fusion proteins) .
How can the compound’s solubility be optimized for formulation without compromising potency?
Basic Research Focus : Preclinical formulation development.
Methodological Answer :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
